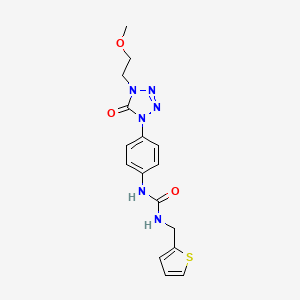
1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N6O3S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that belongs to the class of tetrazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H30N6O3, and it possesses a molecular weight of approximately 402.5 g/mol. The structure features a tetrazole ring, which is known for its ability to interact with biological targets effectively.
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example:
- A study reported that certain tetrazole compounds showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The synthesized compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin and fluconazole .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Tetrazole Derivative 1 | 31 | Staphylococcus aureus |
| Tetrazole Derivative 2 | 46 | Escherichia coli |
| Tetrazole Derivative 3 | 125 | Pseudomonas aeruginosa |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of tetrazole derivatives are also noteworthy. These compounds have been shown to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies indicate that certain tetrazoles can reduce pain responses in animal models, suggesting potential analgesic effects .
Anticancer Potential
Research into the anticancer properties of tetrazole derivatives has revealed promising results. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For instance:
- A series of tetrazole-containing compounds were evaluated for their cytotoxic effects against various cancer cell lines, showing significant activity against breast and colon cancer cells .
Case Study 1: Antimicrobial Evaluation
In a comprehensive study on the antimicrobial activities of tetrazole derivatives, a specific compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. The study utilized the disc diffusion method to measure zones of inhibition, confirming the potential of these compounds as novel antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of a related tetrazole derivative. The results demonstrated that the compound effectively inhibited cell proliferation in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Propiedades
IUPAC Name |
1-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-25-9-8-21-16(24)22(20-19-21)13-6-4-12(5-7-13)18-15(23)17-11-14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOYYBWTVYKKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













